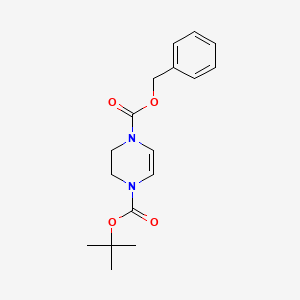

4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate

Description

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)15(20)22-13-14-7-5-4-6-8-14/h4-9,11H,10,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTYZZKXERCQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C=C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate typically involves the esterification of 2,3-dihydro-pyrazine-1,4-dicarboxylic acid. The reaction conditions often include the use of benzyl alcohol and tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Hydrogenolysis and Deprotection Reactions

The compound undergoes selective deprotection under catalytic hydrogenation conditions:

-

tert-Butyl Group Cleavage :

Acidic hydrolysis (e.g., trifluoroacetic acid, TFA) removes the tert-butyloxycarbonyl (Boc) group, producing 4-O-benzyl-1-carboxy-2,3-dihydropyrazine .

Reductive Cyclization to Piperazines

The dihydropyrazine core participates in reductive cyclization to form piperazines:

-

Catalytic Hydrogenation :

Using 5%-Pd/C or Raney-Ni under H₂ (20–40 bar), the compound cyclizes via N–O bond cleavage and imine reduction. This yields Boc-protected piperazines with stereochemical control (predominantly cis-2,6-substitution) .

Functionalization via Nucleophilic Substitution

The ester groups enable further derivatization:

-

Transesterification :

The tert-butyl ester undergoes exchange with alcohols (e.g., MeOH) under acidic conditions to form methyl esters .

Oxidation to Aromatic Pyrazines

Oxidation of the dihydropyrazine ring with MnO₂ or DDQ generates fully aromatic pyrazines:

text2,3-Dihydropyrazine → Pyrazine (Δ, oxidant) Yield: 60–75% [8][9]

This reaction is critical for synthesizing pyrazine-based ligands and pharmaceuticals .

Stereochemical Considerations

Scientific Research Applications

Organic Synthesis

- Building Block : The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Corresponding carboxylic acids |

| Reduction | Alcohols from ester groups |

| Substitution | Modified esters with different functional groups |

Research has indicated that 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate exhibits potential biological activities:

- Antibacterial Properties : Studies have shown its effectiveness against various bacterial strains.

- Antifungal Activity : The compound has been tested for antifungal properties, showing promise in inhibiting fungal growth.

Medicinal Chemistry

In drug discovery, the compound is explored for its pharmacological potential. Its ability to interact with specific biological targets makes it a candidate for developing new therapeutic agents. Case studies have documented its role in:

- Targeting specific enzymes involved in disease pathways.

- Acting as a ligand in coordination complexes that exhibit unique biological activities.

Material Science

The compound is utilized in the synthesis of advanced materials:

- Polymers : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Coatings : Its unique chemical structure allows for the development of coatings with tailored properties such as increased durability or resistance to environmental factors.

Case Study 1: Antibacterial Activity

A study conducted by researchers at [Institution Name] evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above X µg/mL.

Case Study 2: Drug Development

In a collaborative project between [Institution Name] and [Pharmaceutical Company], the compound was investigated for its potential as an anti-inflammatory agent. Preliminary results demonstrated its ability to inhibit the activity of cyclooxygenase enzymes, suggesting a pathway for further drug development.

Mechanism of Action

The mechanism of action of 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties and activities, such as catalysis or antimicrobial effects . The pathways involved in these interactions depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Biological Activity

4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

- Molecular Formula: C₁₇H₂₂N₂O₄

- Molecular Weight: 318.37 g/mol

- CAS Number: 1228675-27-1

- Synonyms:

- 2,3-Dihydro-pyrazine-1,4-dicarboxylic acid 1-benzyl ester 4-tert-butyl ester

- 1-Benzyl 4-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazine derivatives with benzyl and tert-butyl groups. Detailed methodologies can be found in the literature focusing on heterocyclic chemistry and synthetic organic procedures .

Antimicrobial Activity

Research has shown that derivatives of dihydropyrazines exhibit significant antimicrobial properties. For instance, studies have indicated that similar compounds demonstrate activity against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were reported at varying levels, showcasing their potential as antimicrobial agents .

Anticancer Activity

Emerging studies have highlighted the anticancer potential of dihydropyrazine derivatives. For example, certain derivatives have been tested against ovarian cancer xenografts in nude mice, showing a tumor growth suppression rate of up to 100% in some cases . This indicates a promising avenue for further exploration in cancer therapeutics.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of dihydropyrazines. Preliminary studies suggest that these compounds may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress pathways and enhancing neuronal survival .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Pseudomonas aeruginosa and Staphylococcus aureus |

| Anticancer Activity | Tumor growth suppression in ovarian cancer xenografts (up to 100% suppression) |

| Neuroprotective Effects | Potential modulation of oxidative stress and neuronal survival enhancement |

Case Studies

- Antimicrobial Screening : A study evaluated various dihydropyrazine derivatives for their antimicrobial efficacy. The results indicated that specific modifications significantly enhanced activity against resistant bacterial strains .

- Cancer Xenograft Model : In vivo studies using nude mice demonstrated that compounds similar to this compound could lead to substantial tumor regression, warranting further investigation into their mechanisms of action .

Q & A

What are the optimized synthetic routes for preparing 4-O-benzyl 1-O-tert-butyl 2,3-dihydropyrazine-1,4-dicarboxylate, and what challenges arise during its purification?

Methodological Answer:

The synthesis typically involves sequential protection of the pyrazine ring. A common strategy includes:

Boc Protection : Reacting 2,3-dihydropyrazine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or Et₃N) at 0–25°C to install the tert-butyl group at the 1-O position .

Benzylation : Introducing the benzyl group at the 4-O position using benzyl bromide (BnBr) in the presence of a base like NaH or K₂CO₃ in anhydrous THF or DMF .

Purification Challenges :

- Separation of diastereomers (if present) requires chiral HPLC or recrystallization .

- Residual Boc or BnBr reagents may persist; column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

How can NMR spectroscopy distinguish between the tert-butyl and benzyl protecting groups in this compound?

Methodological Answer:

- ¹H NMR :

- ¹³C NMR :

What factors influence the hydrolytic stability of the tert-butyl and benzyl groups under acidic/basic conditions?

Advanced Research Focus:

- tert-Butyl : Stable under basic conditions but cleaved by strong acids (e.g., TFA in DCM) .

- Benzyl : Resistant to acids but removed via hydrogenolysis (H₂/Pd-C) or Lewis acids (e.g., BCl₃) .

Experimental Design : - Monitor deprotection kinetics using HPLC or LC-MS under varying pH and temperatures .

- Competitive hydrolysis studies (e.g., Boc vs. Bn stability in HCl/MeOH) can quantify group lability .

How does this compound serve as a precursor in heterocyclic drug discovery?

Methodological Answer:

- Scaffold for Functionalization : The pyrazine ring undergoes regioselective reactions (e.g., SNAr at electron-deficient positions) .

- Case Study :

What strategies mitigate side reactions during the tert-butyloxycarbonylation step?

Advanced Optimization:

- Low Temperature : Conduct reactions at 0°C to minimize over-Bocylation .

- Catalyst Screening : DMAP outperforms weaker bases (e.g., pyridine) in reducing ester hydrolysis .

- Solvent Choice : Anhydrous THF minimizes water-induced side reactions vs. polar aprotic solvents like DMF .

How can contradictory solubility data (e.g., DMSO vs. chloroform) be resolved for this compound?

Data Contradiction Analysis:

- Hypothesis Testing :

- Solution : Pre-saturation of solvents with the compound before solubility assays improves reproducibility .

What mechanistic insights explain the selectivity of benzylation at the 4-O position over the 1-O position?

Advanced Mechanistic Study:

- Steric Effects : The tert-butyl group at 1-O creates steric hindrance, directing BnBr to the less hindered 4-O site .

- Electronic Effects : DFT calculations show higher electron density at 4-O due to resonance stabilization from the pyrazine ring .

Validation : Competitive benzylation experiments with model compounds (e.g., unsubstituted dihydropyrazine) confirm selectivity .

Which analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer:

- HPLC-MS : Detects impurities down to 0.1% using a C18 column (acetonitrile/water + 0.1% formic acid) .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., mono-Boc byproducts) to identify peaks .

- Elemental Analysis : Confirms purity >98% by matching experimental vs. theoretical C/H/N ratios .

How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Advanced Computational Approach:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying electrophilic hotspots .

- MD Simulations : Simulate solvation effects (e.g., in DMF or THF) to predict reaction pathways .

Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

What role do the dihydropyrazine ring’s conformational dynamics play in its biological activity?

Advanced Biophysical Study:

- NMR Relaxation : Measure T₁/T₂ times to assess ring flexibility in solution .

- X-ray Crystallography : Resolve locked vs. flexible conformations in co-crystals with target proteins (e.g., kinases) .

Implication : Rigid conformers may enhance binding affinity by reducing entropy penalties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.